molecular formula C8H11BrN2O3S B3071367 5-Bromo-n-(2-methoxyethyl)pyridine-3-sulfonamide CAS No. 1010120-57-6

5-Bromo-n-(2-methoxyethyl)pyridine-3-sulfonamide

Cat. No. B3071367
CAS RN: 1010120-57-6
M. Wt: 295.16 g/mol
InChI Key: FLBONAUDFKOJFP-UHFFFAOYSA-N
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Description

5-Bromo-N-(2-methoxyethyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C8H11BrN2O3S and a molecular weight of 295.15 g/mol . It falls within the class of pyridinesulfonamides and is characterized by its bromine substitution at the 5-position of the pyridine ring.


Molecular Structure Analysis

The molecular structure of 5-Bromo-N-(2-methoxyethyl)pyridine-3-sulfonamide consists of a pyridine ring with a bromine substituent at the 5-position. Additionally, it features an ethoxy group (CH3OCH2) attached to the nitrogen atom of the pyridine ring and a sulfonamide group (SO2NH2) at the 3-position. The crystallographic data and refinement details can be found in the supplementary material .

Scientific Research Applications

Synthesis and Structural Analysis

  • Enantiomeric Antitumor Activity : Research has shown that pyridinesulfonamide, a fragment of the compound, plays a significant role in the development of novel drugs. The study focused on the synthesis and stereostructure of its isomers, exploring their antitumor activities through inhibition of PI3Kα kinase, highlighting the compound's potential in cancer treatment (Zhou et al., 2015).

  • Photophysical and Photochemical Properties : Another study investigated zinc(II) phthalocyanine derivatives with new benzenesulfonamide substituents, focusing on their photophysical and photochemical properties. These compounds, including variations of the pyridinesulfonamide structure, were synthesized and analyzed for their potential in photocatalytic applications (Öncül et al., 2021).

  • Antibacterial and Antioxidant Candidates : A related study synthesized novel sulfonamide derivatives, demonstrating significant antibacterial and antioxidant activities. This research underscores the versatility of the pyridinesulfonamide framework in developing compounds with potential therapeutic applications (Variya et al., 2019).

properties

IUPAC Name

5-bromo-N-(2-methoxyethyl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O3S/c1-14-3-2-11-15(12,13)8-4-7(9)5-10-6-8/h4-6,11H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLBONAUDFKOJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-n-(2-methoxyethyl)pyridine-3-sulfonamide

Synthesis routes and methods

Procedure details

A solution of 5-bromopyridine-3-sulfonyl chloride (1.5 g, 5.8 mmol)) and 2-methoxyethanamine (1.3 g, 18 mmol) in THF (40 mL) was stirred at room temperature for 16 h. After this time, the resulting reaction mixture was partitioned between saturated aqueous sodium chloride and ethyl acetate. The organic solution was dried and evaporated. The resulting residue was purified by flash column chromatography using ethyl acetate/hexanes to yield 5-bromo-N-(2-methoxyethyl)pyridine-3-sulfonamide (460 mg, 27%). LCMS Method T: Retention time 1.13 min; [M+1]=295, 297.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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